molecular formula C9H7ClN2O B8560186 N-Cyanomethyl-2-chlorobenzamide

N-Cyanomethyl-2-chlorobenzamide

Cat. No.: B8560186
M. Wt: 194.62 g/mol
InChI Key: ZOVCIETYHRFQFF-UHFFFAOYSA-N
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Description

N-Cyanomethyl-2-chlorobenzamide is a benzamide derivative characterized by a 2-chloro substituent on the benzoyl group and a cyanomethyl (-CH2CN) moiety attached to the amide nitrogen. Benzamides are widely studied for their bioactive properties, with substituents like halogens (e.g., chlorine) and cyano groups influencing electronic, steric, and metabolic stability profiles .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

2-chloro-N-(cyanomethyl)benzamide

InChI

InChI=1S/C9H7ClN2O/c10-8-4-2-1-3-7(8)9(13)12-6-5-11/h1-4H,6H2,(H,12,13)

InChI Key

ZOVCIETYHRFQFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural features and molecular properties of N-Cyanomethyl-2-chlorobenzamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound* C9H7ClN2O 210.62 2-Cl (benzoyl), N-CH2CN Cyanomethyl group enhances polarity
N-(2-chloro-4-cyanophenyl)benzamide C14H9ClN2O 256.69 2-Cl, 4-CN (phenyl) Dual chloro-cyano substitution
2-Cyano-N-[(methylamino)carbonyl]acetamide C5H7N3O2 141.13 Cyano, methylamino-carbonyl Limited toxicological data
n-(2-Chloropyridin-3-yl)-2-nitrobenzamide C12H8ClN3O3 285.66 2-Cl (pyridinyl), 2-NO2 (benzoyl) Nitro group increases reactivity

*Inferred molecular formula based on structural analogs.

Key Observations :

  • Chlorine Positioning : The 2-chloro substituent in benzamide derivatives is associated with steric hindrance and altered resonance effects, as seen in crystallographic studies of similar compounds (e.g., bond angles such as O1B—C1B—N = 118.5° in ) .

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